molecular formula C20H28N2O4S B11068733 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B11068733
M. Wt: 392.5 g/mol
InChI Key: LTAQTXWISYBHFG-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a morpholine sulfonyl group, and a phenyl group

Preparation Methods

The synthesis of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide involves several steps. The starting materials typically include 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid and 4-(morpholin-4-ylsulfonyl)aniline. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like thiols or amines can replace the morpholine group.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Industry: It may be used in the production of agrochemicals, such as pesticides or herbicides, due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The cyclopropane ring and the morpholine sulfonyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds include:

    2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: This compound shares the cyclopropane ring and the methylprop-1-en-1-yl group but lacks the morpholine sulfonyl and phenyl groups.

    4-(morpholin-4-ylsulfonyl)aniline: This compound contains the morpholine sulfonyl group and the phenyl group but lacks the cyclopropane ring.

    Chrysanthemic acid: Structurally similar due to the presence of the cyclopropane ring and methyl groups, but differs in the functional groups attached.

The uniqueness of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(4-morpholin-4-ylsulfonylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C20H28N2O4S/c1-14(2)13-17-18(20(17,3)4)19(23)21-15-5-7-16(8-6-15)27(24,25)22-9-11-26-12-10-22/h5-8,13,17-18H,9-12H2,1-4H3,(H,21,23)

InChI Key

LTAQTXWISYBHFG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

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